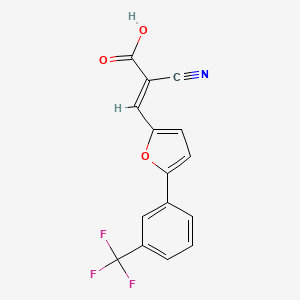
Ácido (E)-2-ciano-3-(5-(3-(trifluorometil)fenil)furan-2-il)acrílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid, also known as TFA-AC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Síntesis Sostenible y Unidades de Construcción Química
El compuesto se puede sintetizar de forma sostenible a partir de furfurales derivados de carbohidratos utilizando diversos organocatalizadores. El acetato de piperidinio, por ejemplo, produce rendimientos aislados buenos a excelentes del ácido acrílico en condiciones sin disolvente. Estos nuevos ácidos 3-(2-furílico)acrílicos sirven como unidades de construcción química sostenibles . Los investigadores están explorando su potencial en química verde y materiales renovables.
Biorefinería y Conversión de Biomasa
Como parte de los productos químicos de plataforma de furano (FPC), este compuesto contribuye a la transición de las materias primas a base de petróleo a una bioeconomía sostenible. Los FPC, incluidos el furfural y el 5-hidroximetilfurfural, están directamente disponibles a partir de biomasa. Comprender su síntesis y aplicaciones es crucial para el avance de las tecnologías de biorrefinería .
Inhibición de la Ureasa
Las calconas de furano, como la (E)-3-(furan-2-il)-1-p-tolilprop-2-en-1-ona, han demostrado una excelente eficacia en la inhibición de la ureasa. Estos compuestos podrían utilizarse potencialmente en aplicaciones terapéuticas .
Mecanismo De Acción
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has also been shown to inhibit the activity of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, reduce bacterial growth, and induce apoptosis (programmed cell death) in cancer cells. Additionally, (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid in lab experiments is its high fluorescence intensity, which makes it a useful tool for detecting proteins and other biomolecules. Additionally, its ability to inhibit the activity of COX-2 and bacterial DNA gyrase makes it a promising candidate for the development of anti-inflammatory and antibacterial agents. However, one limitation of using (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid in lab experiments is its relatively high cost compared to other fluorescent probes and photosensitizers.
Direcciones Futuras
There are several future directions for research involving (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid. One area of interest is the development of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid-based anti-inflammatory and antibacterial agents. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid and its potential applications in photodynamic therapy for cancer treatment. Finally, the development of new fluorescent probes based on (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid may have important implications for the detection of proteins and other biomolecules in biological systems.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid involves the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield (E)-2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylic acid.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYUFYMBMLDYOH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2567936.png)
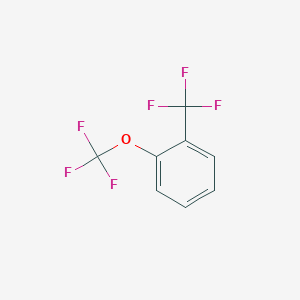
![3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one](/img/structure/B2567938.png)
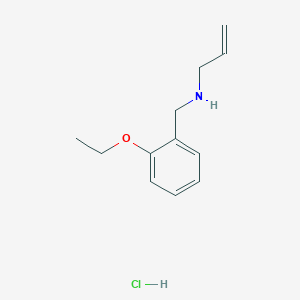
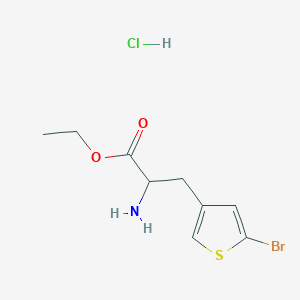
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567944.png)
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]butanamide](/img/structure/B2567945.png)
![2-[2-(1-Methyl-1h-Imidazol-2-Yl)ethyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2567946.png)
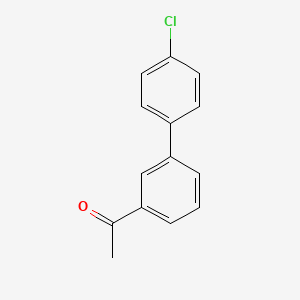

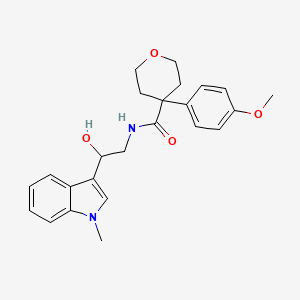

![3,5-Dimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2567955.png)